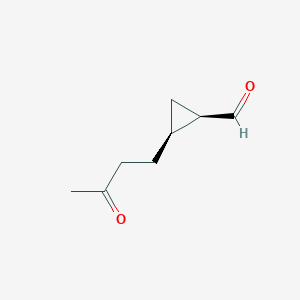
CID 78062374
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebis[(chloromethyl)silane] is a chemical compound with the molecular formula C3H6Cl2Si2. It consists of 10 hydrogen atoms, 3 carbon atoms, and 2 chlorine atoms . This compound is known for its unique structure, which includes two silicon atoms connected by a methylene bridge, each bonded to a chloromethyl group. It is used in various industrial and research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylenebis[(chloromethyl)silane] can be synthesized through the Müller-Rochow process, which involves the reaction of silicon with chloromethane under the catalytic influence of copper at temperatures between 250 and 300 °C . This process is widely used in the industrial production of chloromethyl silanes.
Industrial Production Methods: The industrial production of methylenebis[(chloromethyl)silane] typically involves the Müller-Rochow process, which is efficient and scalable for large-scale production. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methylenebis[(chloromethyl)silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different silanes or siloxanes.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methylenebis[(chloromethyl)silane] has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which methylenebis[(chloromethyl)silane] exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can undergo various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Methyltrichlorosilane: A monomer and organosilicon compound with the formula CH3SiCl3.
Methylsilane: A simpler silane compound with the formula CH3SiH3, used in various chemical synthesis applications.
Uniqueness: Methylenebis[(chloromethyl)silane] is unique due to its methylene bridge connecting two silicon atoms, which imparts distinct reactivity and versatility compared to other silanes. This structure allows for a wide range of chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C3H6Cl2Si2 |
|---|---|
Poids moléculaire |
169.15 g/mol |
InChI |
InChI=1S/C3H6Cl2Si2/c4-1-6-3-7-2-5/h1-3H2 |
Clé InChI |
ZLVWVKJFIMHLIW-UHFFFAOYSA-N |
SMILES canonique |
C([Si]CCl)[Si]CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



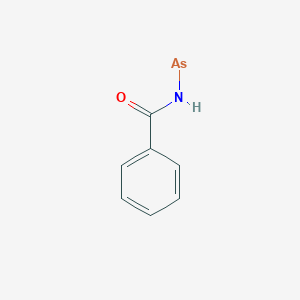
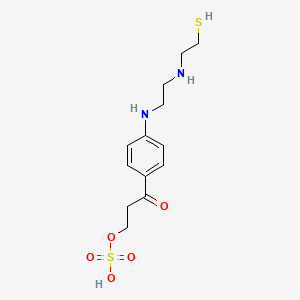
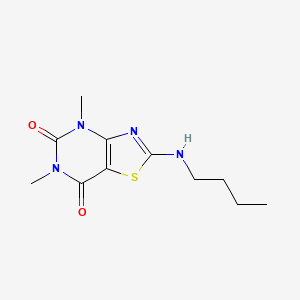
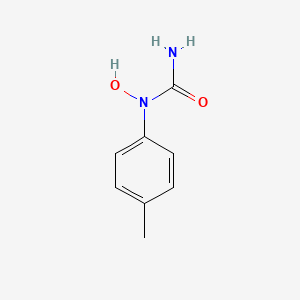
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
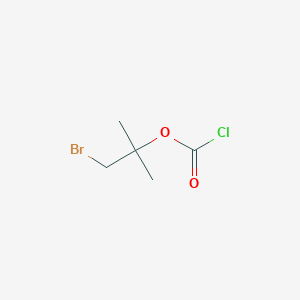
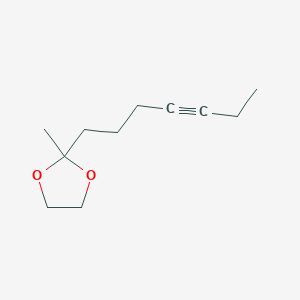
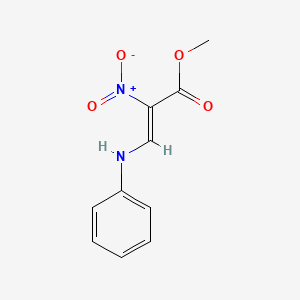
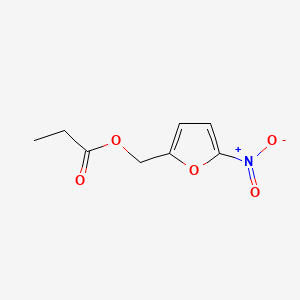
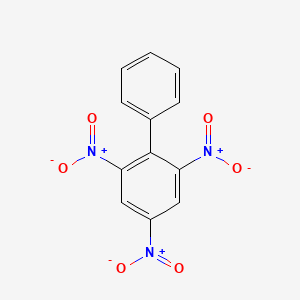
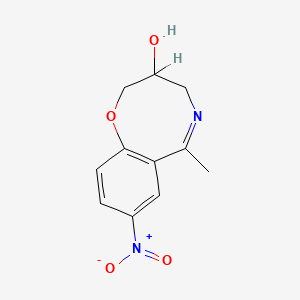
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
